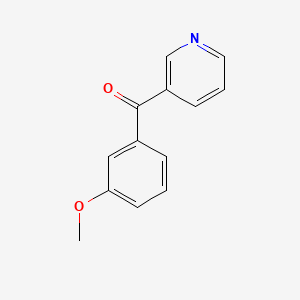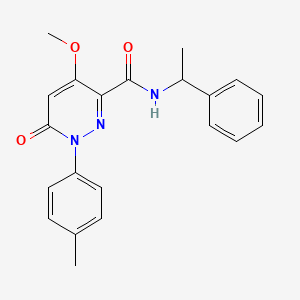
4-methoxy-6-oxo-N-(1-phenylethyl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-6-oxo-N-(1-phenylethyl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-6-oxo-N-(1-phenylethyl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-6-oxo-N-(1-phenylethyl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Evaluation
Research into compounds structurally similar to 4-methoxy-6-oxo-N-(1-phenylethyl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide has focused on their synthesis and evaluation for various biological activities. For instance, studies on the design, synthesis, and biological evaluation of novel derivatives as potential kinase inhibitors have shown that certain compounds exhibit moderate to good antitumor activities against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups on the terminal phenyl rings improves antitumor activities. One study reported compounds with remarkable cytotoxicity against A549, H460, and HT-29 cell lines, indicating their potential as anticancer agents (Ju Liu et al., 2020).
Cytotoxicity Studies
Further exploration into the cytotoxicity of new derivatives has been conducted, with some compounds synthesized showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings underscore the potential therapeutic applications of these compounds in cancer treatment (Ashraf S. Hassan et al., 2014).
Structural and Biological Activity Relationship
Research has also delved into the relationship between molecular structure and biological activity. For example, the crystalline and molecular structure of certain racemic mixtures significantly influences their analgesic and anti-inflammatory activities. These studies highlight the importance of stereochemistry in the biological efficacy of these compounds (I. Ukrainets et al., 2019).
Antimicrobial Studies
The synthesis and antimicrobial evaluation of fluoroquinolone-based derivatives have been investigated, with some compounds showing promising antifungal and antibacterial activities. This suggests potential applications in addressing microbial infections (N. Patel & S. D. Patel, 2010).
Coordination Compounds and Biological Activity
Another area of research focuses on the synthesis of coordination compounds and their biological activity. Studies have shown that certain coordination compounds exhibit antimicrobial and antifungal activity against various strains, suggesting their potential in developing new antimicrobial agents (A. Gulea et al., 2019).
Eigenschaften
IUPAC Name |
4-methoxy-1-(4-methylphenyl)-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-14-9-11-17(12-10-14)24-19(25)13-18(27-3)20(23-24)21(26)22-15(2)16-7-5-4-6-8-16/h4-13,15H,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQUZGPMXWRRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC(C)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1-(4-methylphenyl)-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

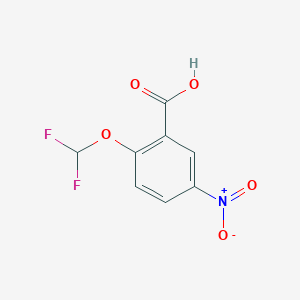
![1-[3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2763524.png)
![ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2763526.png)
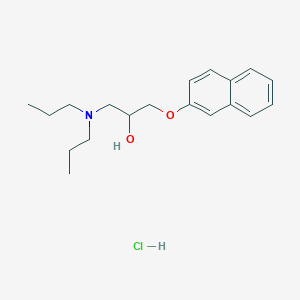
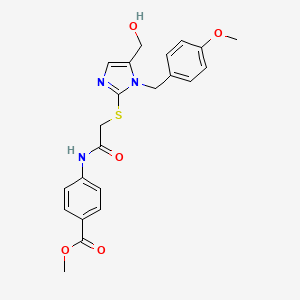
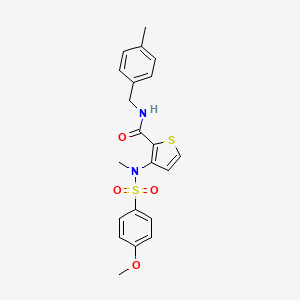
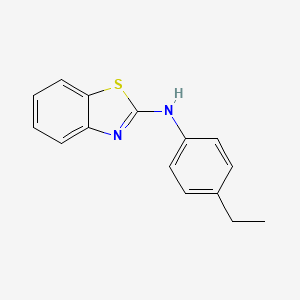


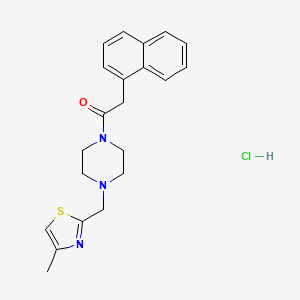
![3-(4-fluorophenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide](/img/structure/B2763540.png)
![1-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-4-methanesulfonylpiperazine](/img/structure/B2763541.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2763544.png)
